

Commercial availability and suppliers of Remdesivir-d4

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Remdesivir-d4

Cat. No.: B15126497

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Remdesivir-d4: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, suppliers, and core technical applications of **Remdesivir-d4**. It is designed to serve as a comprehensive resource for researchers and professionals engaged in antiviral drug development and related fields. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes complex biological and experimental workflows.

Commercial Availability and Suppliers

Remdesivir-d4, a deuterated analog of the antiviral drug Remdesivir, is primarily utilized as an internal standard in pharmacokinetic and metabolic studies. Its commercial availability is crucial for researchers requiring high-purity, reliable standards for quantitative analysis. Several key suppliers offer **Remdesivir-d4** for research purposes. Below is a summary of prominent suppliers and their product specifications.

Supplier	Catalog Number	Purity	Available Quantities	Price (USD)
Cayman Chemical	30905	≥99% deuterated forms (d1-d4)	500 µg, 1 mg	\$275 (500 µg), \$521 (1 mg)
MedChemExpress	HY-104077S1	Not specified	1 mg, 5 mg, 10 mg	\$1200 (1 mg)

Note: Prices are subject to change and may not include shipping and handling fees. Please refer to the supplier's website for the most current pricing and availability.

Technical Data

A summary of the key technical specifications for **Remdesivir-d4** is provided below.

Property	Value	Reference
CAS Number	2738376-82-2	[1]
Molecular Formula	C ₂₇ H ₃₁ D ₄ N ₆ O ₈ P	[1]
Molecular Weight	606.6 g/mol	[1]
Purity	≥99% deuterated forms (d1-d4)	[1]
Formulation	A solid	[1]
Solubility	DMF: Soluble, DMSO: Soluble, Methanol: Soluble	[1]

Experimental Protocols: Quantification of Remdesivir using Remdesivir-d4 as an Internal Standard

Remdesivir-d4 is an essential tool for the accurate quantification of Remdesivir in biological matrices such as plasma and tissue samples. The following is a generalized protocol based on

common liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

Objective: To quantify the concentration of Remdesivir in a biological sample using **Remdesivir-d4** as an internal standard to correct for matrix effects and variations in sample processing.

Materials:

- Remdesivir analytical standard
- **Remdesivir-d4** (internal standard)
- Human plasma (or other biological matrix)
- Acetonitrile (ACN)
- Formic acid (FA)
- Water (LC-MS grade)
- Solid Phase Extraction (SPE) or Protein Precipitation (PPT) reagents
- LC-MS/MS system

Methodology:

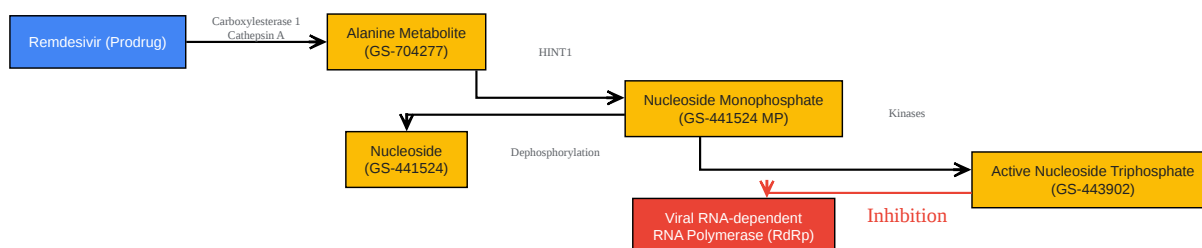
- Preparation of Stock Solutions:
 - Prepare a primary stock solution of Remdesivir and **Remdesivir-d4** in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.
 - From the primary stocks, prepare working solutions at various concentrations by serial dilution.
- Preparation of Calibration Standards and Quality Controls (QCs):
 - Spike blank biological matrix with known concentrations of Remdesivir to create a series of calibration standards.

- Prepare QC samples at low, medium, and high concentrations in the same manner.
- Sample Preparation:
 - To a known volume of the biological sample (e.g., 100 μ L of plasma), add a fixed amount of **Remdesivir-d4** working solution.
 - Perform sample clean-up using either protein precipitation (e.g., by adding cold acetonitrile) or solid-phase extraction to remove proteins and other interfering substances.
 - Evaporate the supernatant or eluate to dryness under a stream of nitrogen.
 - Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
- LC-MS/MS Analysis:
 - Inject the prepared samples onto an appropriate LC column (e.g., a C18 column).
 - Use a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
 - The mass spectrometer should be operated in positive ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both Remdesivir and **Remdesivir-d4**.
- Data Analysis:
 - Integrate the peak areas for both the analyte (Remdesivir) and the internal standard (**Remdesivir-d4**).
 - Calculate the peak area ratio of Remdesivir to **Remdesivir-d4**.
 - Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.
 - Determine the concentration of Remdesivir in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathways and Workflows

Metabolic Activation of Remdesivir

Remdesivir is a prodrug that must be metabolized within the host cell to its active triphosphate form to exert its antiviral effect.[2] The following diagram illustrates this multi-step activation pathway.

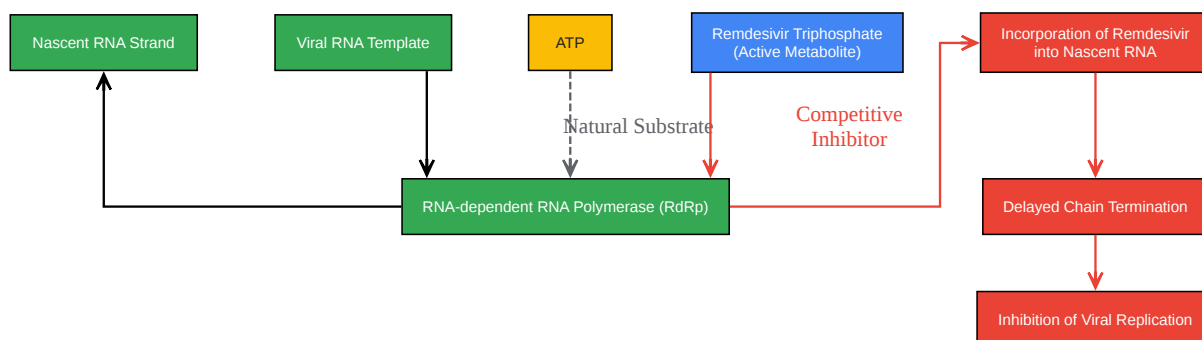


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Caption: Metabolic activation pathway of Remdesivir.

Mechanism of Action: Inhibition of Viral RNA Polymerase

The active triphosphate form of Remdesivir (GS-443902) acts as an adenosine triphosphate (ATP) analog. It is incorporated into the nascent viral RNA chain by the RNA-dependent RNA polymerase (RdRp), leading to delayed chain termination and inhibition of viral replication.[2][3]

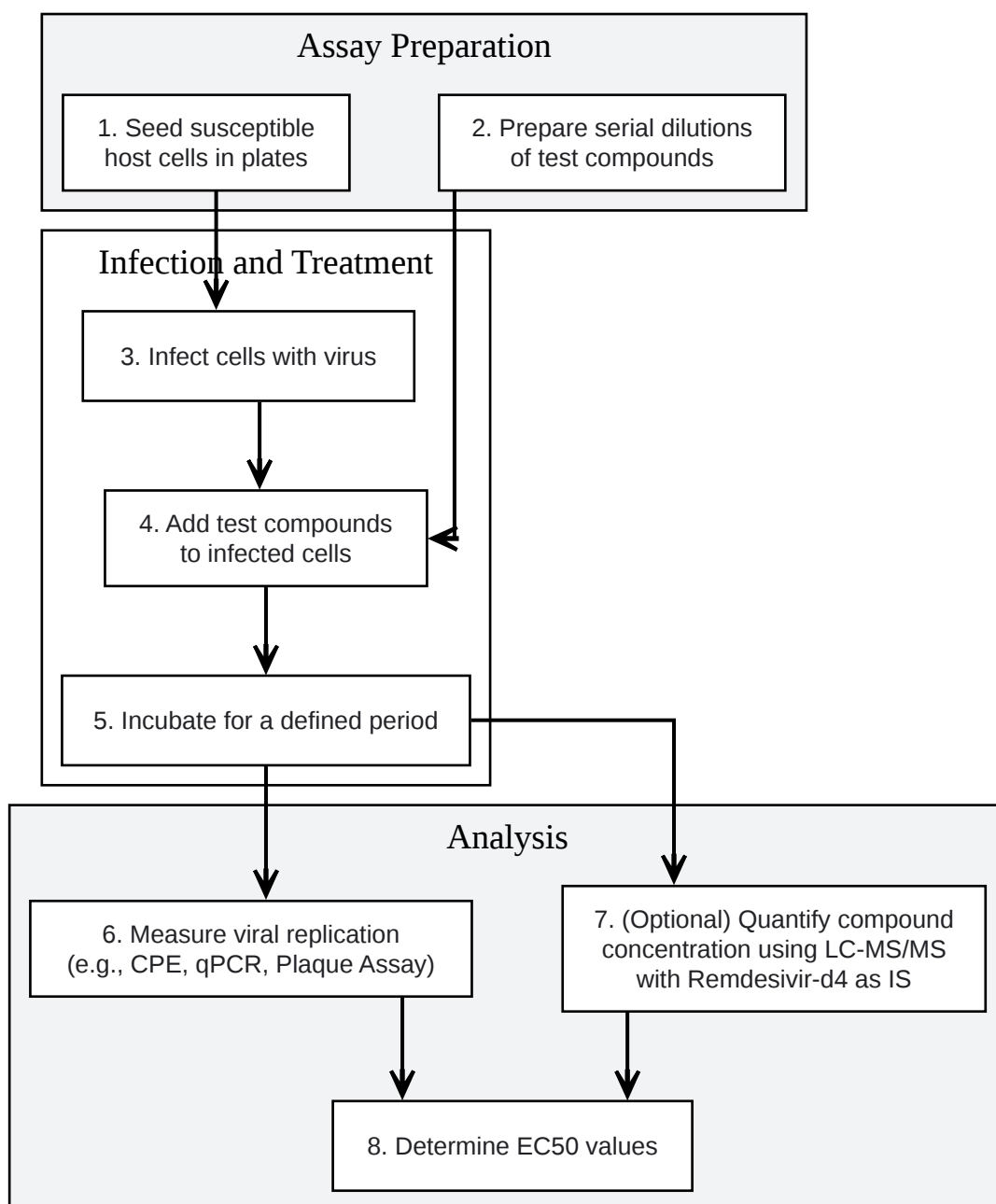


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Caption: Mechanism of Remdesivir's inhibition of viral RdRp.

Experimental Workflow for Antiviral Screening

The following diagram outlines a typical workflow for in vitro antiviral screening assays where **Remdesivir-d4** could be used in the analytical phase for quantification.



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Caption: General workflow for in vitro antiviral drug screening.

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References

- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Unraveling the binding mechanism of the active form of Remdesivir to RdRp of SARS-CoV-2 and designing new potential analogues: Insights from molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Commercial availability and suppliers of Remdesivir-d4]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15126497#commercial-availability-and-suppliers-of-remdesivir-d4]

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